6-Chloro-9-(methoxymethyl)-9H-purine
Description
Properties
CAS No. |
6504-64-9 |
|---|---|
Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-chloro-9-(methoxymethyl)purine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |
InChI Key |
SZLMRHFSYVCXQX-UHFFFAOYSA-N |
SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
Canonical SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
Other CAS No. |
6504-64-9 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Silylation of 6-Chloropurine
The foundational step in synthesizing 6-chloro-9-(methoxymethyl)-9H-purine involves silylation of the purine scaffold to enhance nucleophilicity. A validated protocol employs bis(trimethylsilyl)acetamide (BSA) as a silylating agent in anhydrous DCE or ACN.
Procedure:
- Silylation: 6-Chloropurine (1.0 mmol) is dissolved in anhydrous DCE (40 mL) under argon. BSA (1.5 equiv) is added, and the mixture is heated to 76–80°C for 30 min to form the silylated intermediate.
- Lewis Acid Activation: After cooling to 0°C, tin(IV) chloride (SnCl₄, 2.1 equiv) is introduced to activate the alkylation site.
- Methoxymethyl Introduction: Methoxymethyl bromide (3.0 equiv) is added, and the reaction is stirred at room temperature for 19 h. Quenching with isopropyl alcohol followed by aqueous workup yields the crude product.
Key Data:
| Parameter | Value |
|---|---|
| Yield (N⁷ isomer) | 45–50% |
| Yield (N⁹ isomer) | 39% (after crystallization) |
| Solvent | DCE or ACN |
| Temperature | 76–80°C (silylation), RT (alkylation) |
Thermodynamic vs. Kinetic Control
Regioselectivity between N⁷ and N⁹ isomers is governed by reaction conditions:
- Kinetic Control (DCE): Favors N⁷-alkylation due to lower steric hindrance.
- Thermodynamic Control (ACN): Prolonged heating (80°C, 5 h) shifts equilibrium toward the N⁹ isomer, which is thermodynamically stable.
Solvent and Temperature Effects on Isomer Distribution
Dichloroethane (DCE) as a Reaction Medium
In DCE, the N⁷-alkylated product dominates (45–50% yield), but competing hydrolysis under acidic conditions limits stability. For example, treating the N⁷ isomer with 1 equiv SnCl₄ in DCE at 50°C results in 20% decomposition to 6-chloropurine within 48 h.
Acetonitrile (ACN) for N⁹-Isomer Optimization
Switching to ACN and elevating the temperature to 80°C redistributes products toward the N⁹ isomer. A representative experiment achieved 39% yield after 5 h, with the N⁹ isomer exhibiting superior stability in acidic and basic conditions.
Comparative Stability Table:
| Condition | N⁷ Isomer Stability | N⁹ Isomer Stability |
|---|---|---|
| 1 M HCl | Decomposes (48 h) | Stable |
| 1 M NaOH | Stable | Stable |
| SnCl₄ in DCE (50°C) | 80% remaining | 95% remaining |
Post-Alkylation Functionalization
Azide Substitution at C⁶
The chloride at C⁶ can be displaced by nucleophiles. Treatment of this compound with sodium azide (3.0 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 4 h furnishes the 6-azido derivative in 91% yield.
Reaction Scheme:
$$
\text{6-Cl} + \text{NaN}3 \xrightarrow{\text{DMSO, 60°C}} \text{6-N}3 + \text{NaCl}
$$
Amination with Cyclohexylamine
Heating the chloride with cyclohexylamine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA) in butanol at 120°C for 15 h affords the 6-cyclohexylamino analog in 76% yield.
Optimization Table:
| Parameter | Value |
|---|---|
| Solvent | Butanol |
| Temperature | 120°C |
| Reaction Time | 15 h |
| Yield | 76% |
Spectral Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₇H₇ClN₄O ([M+H]⁺): 198.0423
- Observed: 198.0425
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.
Major Products Formed
Aminopurines: Formed by substitution of the chlorine atom with an amine group.
Thiolpurines: Formed by substitution with a thiol group.
Arylpurines: Formed through coupling reactions with arylboronic acids.
Scientific Research Applications
6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving purine metabolism and enzyme interactions.
Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.
Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
N9-Alkyl Derivatives
Alkyl substituents at N9 influence lipophilicity and metabolic stability:
- N9-[4'-Chloro-2'-butynyl]-6-chloropurine (): Features a chloro-alkynyl group, synthesized via nucleophilic substitution in DMF.
- (E)-6-Chloro-9-(3,7-dimethylocta-2,6-dien-1-yl)-9H-purine (): Incorporates a geranyl chain, yielding isomers with distinct biological profiles. Such lipophilic groups may enhance membrane permeability but reduce aqueous solubility .
N9-Aryl Derivatives
Aryl groups introduce π-π stacking interactions and electronic effects:
- 6-Chloro-9-(3-nitrophenyl)-9H-purine (): The nitro group confers strong electron-withdrawing effects, stabilizing negative charge in transition states during nucleophilic substitution. This derivative serves as a key intermediate in further functionalization .
Sugar-Modified Derivatives
Ribofuranosyl modifications mimic nucleoside structures:
- 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine (): Acetyl-protected ribose enhances stability during synthesis. These analogs are precursors for antiviral or anticancer nucleoside prodrugs .
- 6-Chloro-9-(2,3-O-isopropylidene-β-D-ribofuranosyl)-9H-purine (): The isopropylidene group protects hydroxyls, directing reactivity toward the C6 chlorine for subsequent amidation or phosphorylation .
Complex Functional Group Derivatives
Multifunctional substituents enable targeted bioactivity:
- Compound 5b (): Combines a triazole and pyrrolopyrimidine chain, yielding anti-proliferative effects (83% yield, IC₅₀ values in nanomolar range). The triazole enhances hydrogen bonding with kinase ATP-binding sites .
- 6-(3-Chlorophenylamino)-9-ethylpurine-2-carbonitrile (): A carbonitrile and substituted aniline confer potent inhibition of trypanosomal proteases (90% yield, HRMS-validated). The electron-deficient aryl group stabilizes enzyme-inhibitor complexes .
Data Tables
Research Findings
- Synthetic Yields : Alkylation reactions (e.g., ) typically achieve 59–83% yields, while arylations () and amidations () reach 80–90% .
- Biological Activity: Compound 5b () demonstrates nanomolar potency against kinases, attributed to triazole-mediated hydrogen bonding. Carbonitrile derivatives () inhibit trypanosomal proteases with >90% efficiency .
- Structural Insights : X-ray crystallography () reveals that bulky N9 substituents induce torsional strain in the purine ring, altering electronic distribution and reactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-9-(methoxymethyl)-9H-purine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, alkylation of 6-chloropurine with methoxymethyl halides under basic conditions (e.g., potassium carbonate in DMF) is a common approach . Temperature control (40–60°C) and solvent selection (polar aprotic solvents like DMF) are critical to avoid side reactions, such as over-alkylation. Yields can vary from 60–85% depending on stoichiometric ratios and purification techniques .
Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural integrity?
- Methodological Answer : Column chromatography (silica gel, 100–200 mesh) with eluents like ethyl acetate/hexane (20–30%) is standard for purification . Structural validation employs NMR (¹H and ¹³C) to confirm substitution patterns at the purine N9 position and the methoxymethyl group. Mass spectrometry (ESI-MS) and HPLC (>95% purity) are used for molecular weight confirmation and purity assessment .
Q. What are the primary biological targets or assays used to evaluate this compound?
- Methodological Answer : The compound is screened in kinase inhibition assays (e.g., EGFR or CDK2) due to structural similarities to ATP analogs. In vitro cytotoxicity assays (MTT or XTT) against cancer cell lines (e.g., HeLa or MCF-7) are standard. Enzymatic studies focus on competitive inhibition mechanisms using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How do modifications to the methoxymethyl group impact solubility and bioactivity?
- Methodological Answer : The methoxymethyl group enhances solubility in aqueous buffers compared to alkyl chains (e.g., isopropyl or heptyl derivatives) . Bioactivity shifts are studied via structure-activity relationship (SAR) assays: replacing the methoxy group with bulkier substituents (e.g., ethoxymethyl) reduces kinase affinity but improves metabolic stability in hepatic microsomal assays .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Strategies include:
- Prodrug design : Phosphorylation at the ribose moiety (if applicable) to enhance cellular uptake .
- Formulation optimization : Liposomal encapsulation or PEGylation to improve bioavailability .
- Metabolite tracking : LC-MS/MS to identify active/inactive metabolites in plasma .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets identifies key interactions (e.g., hydrogen bonds with hinge regions). MD simulations (AMBER) assess binding stability over 100 ns trajectories. QSAR models prioritize derivatives with lower predicted IC₅₀ values .
Q. What experimental evidence supports or challenges the proposed mechanism of action in antiviral studies?
- Methodological Answer : Mechanistic studies use:
- Enzyme kinetics : Lineweaver-Burk plots to confirm competitive inhibition of viral polymerases .
- Resistance profiling : Serial passage of viruses (e.g., influenza) to identify mutations in target proteins (e.g., RNA polymerase) that reduce compound efficacy .
Q. How does the compound’s stability under physiological conditions influence experimental design?
- Methodological Answer : Stability is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
